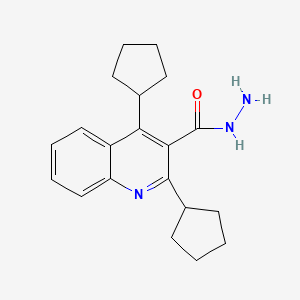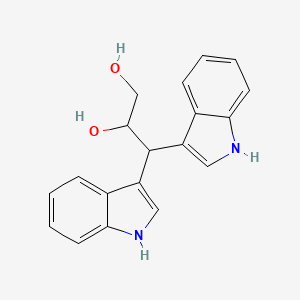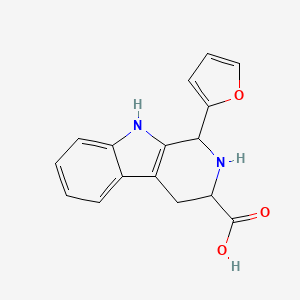
1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a heterocyclic compound that combines the structural features of furan and beta-carboline. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans . Another approach is the Paal–Knorr synthesis, which relies on acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The beta-carboline moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and beta-carboline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the beta-carboline moiety can produce tetrahydro-beta-carboline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and beta-carboline moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)propan-1-one: A furan derivative used in the synthesis of various pharmaceuticals.
3-(Furan-2-yl)propanoic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its combination of furan and beta-carboline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
896466-78-7 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c19-16(20)12-8-10-9-4-1-2-5-11(9)17-14(10)15(18-12)13-6-3-7-21-13/h1-7,12,15,17-18H,8H2,(H,19,20) |
InChI-Schlüssel |
ZAOCCYZFRAVVGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CO4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)

![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
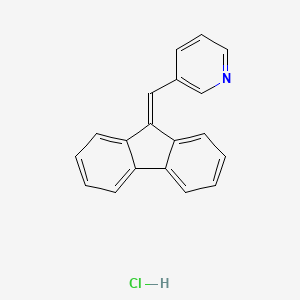
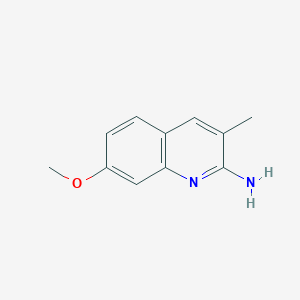
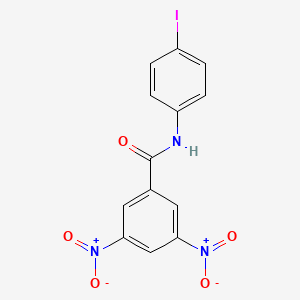
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
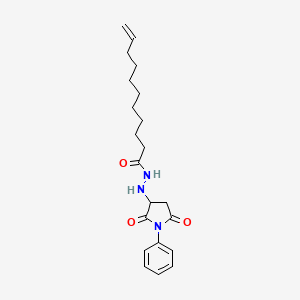
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
